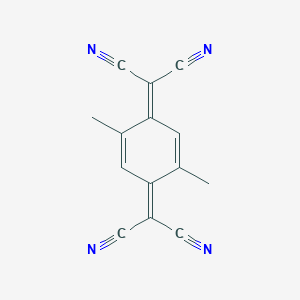

2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(dicyanomethylidene)-2,5-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4/c1-9-3-14(12(7-17)8-18)10(2)4-13(9)11(5-15)6-16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJXWQJAMNCPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346877 | |

| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-82-7 | |

| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

crystal structure of 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane

An In-depth Technical Guide to the Crystal Structure of 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane (DMe-TCNQ)

Abstract

7,7,8,8-tetracyanoquinodimethane (TCNQ) stands as a cornerstone molecule in the field of organic electronics, renowned for its exceptional electron-accepting properties and its role in forming highly conductive charge-transfer (CT) complexes. Chemical modification of the TCNQ core offers a powerful strategy to modulate its electronic characteristics and solid-state packing, thereby fine-tuning the properties of the resulting materials. This guide focuses on a key derivative, this compound (DMe-TCNQ), where two electron-donating methyl groups are introduced onto the quinoid ring. We provide a comprehensive analysis of its synthesis, the anticipated impact of methyl substitution on its crystal structure and electronic properties, and the experimental methodologies required for its characterization. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are engaged with the design and application of organic electronic materials.

Introduction: The TCNQ Family and the Significance of DMe-TCNQ

TCNQ is a planar, non-aromatic molecule possessing a quinoid structure and four strongly electron-withdrawing cyano groups.[1] This configuration imparts a very low-lying Lowest Unoccupied Molecular Orbital (LUMO), making TCNQ a potent electron acceptor.[2] Upon accepting an electron, it forms a stable radical anion, TCNQ•⁻, which is crucial for the formation of organic conductors. When combined with electron-donating molecules, such as tetrathiafulvalene (TTF), TCNQ forms charge-transfer salts that exhibit remarkable electrical conductivities, some even behaving as organic metals.[3]

The strategic substitution on the TCNQ ring is a primary tool for tuning its properties:

-

Electron-Withdrawing Groups (EWGs) : Attaching groups like fluorine (e.g., in F₄-TCNQ) further lowers the LUMO energy, increasing the molecule's electron affinity and making it an even stronger acceptor.[4]

-

Electron-Donating Groups (EDGs) : The introduction of EDGs, such as the methyl groups in DMe-TCNQ, is expected to have the opposite effect. They push electron density into the π-system, raising the energy of the frontier molecular orbitals (HOMO and LUMO).[2] This modification reduces the electron affinity compared to the parent TCNQ, which can be leveraged to precisely control the degree of charge transfer in CT complexes and tune the energy level alignment in organic electronic devices.

Understanding the crystal structure of DMe-TCNQ is paramount, as the solid-state arrangement of molecules—specifically the intermolecular distances and degree of π-orbital overlap—directly governs the charge transport properties of any material it constitutes.

Synthesis of DMe-TCNQ

The synthesis of DMe-TCNQ generally follows established procedures for TCNQ and its analogues, starting from the corresponding substituted terephthaloyl chloride.[5] The core of the synthesis involves the construction of the dicyanomethylene groups onto the quinoid precursor.

Synthetic Pathway Overview

A plausible and referenced synthetic route begins with 2,5-dimethylterephthaloyl chloride, which is reacted to form an intermediate that is subsequently treated to yield DMe-TCNQ.[5]

Caption: Figure 1: Synthetic Pathway for DMe-TCNQ.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on analogous syntheses.[5] All work should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1,4-Bis(dicyanotrimethylsiloxymethyl)-2,5-dimethylbenzene

-

To a stirred solution of 2,5-dimethylterephthaloyl chloride in anhydrous pyridine, add cyanotrimethylsilane dropwise under an inert atmosphere (e.g., Argon or Nitrogen).

-

Maintain the reaction mixture at room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is carefully quenched with a suitable reagent and extracted.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate.

Causality: Pyridine acts as both a solvent and a catalyst, facilitating the reaction between the acid chloride and the silyl cyanide. The trimethylsilyl group protects the cyanohydrin intermediate.

Step 2: Synthesis of this compound (DMe-TCNQ)

-

Dissolve the crude intermediate from Step 1 in a mixture of phosphorus oxychloride (POCl₃) and pyridine.

-

Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored.

-

After cooling to room temperature, the mixture is poured onto ice-water to precipitate the crude product.

-

The solid is collected by filtration, washed thoroughly with water, and then with a cold organic solvent (e.g., ethanol or acetonitrile) to remove impurities.

-

The final product, DMe-TCNQ, can be further purified by recrystallization or gradient sublimation to obtain high-purity crystals suitable for analysis and device fabrication.

Causality: The POCl₃/pyridine mixture is a powerful dehydrating and eliminating agent that converts the protected cyanohydrin intermediate directly into the final tetracyanoquinodimethane structure.

Crystal Structure of DMe-TCNQ

Molecular Geometry

The DMe-TCNQ molecule is expected to be largely planar, similar to its parent compound. The central quinoid ring, along with the four nitrogen atoms of the cyano groups and the two exocyclic carbon atoms, will lie in a common plane. The methyl groups attached to the ring are the only components that will have atoms (hydrogens) necessarily out of this plane.

Caption: Figure 2: Molecular Structure of DMe-TCNQ.

Crystal Packing and Intermolecular Interactions

The solid-state packing of TCNQ derivatives is dominated by π-π stacking interactions, which create pathways for charge transport. While the specific packing arrangement of DMe-TCNQ is unconfirmed, TCNQ itself crystallizes in a herringbone pattern.[6] In its charge-transfer complexes, TCNQ and its derivatives typically form one of two motifs:

-

Segregated Stacks : Columns consist of only donor or only acceptor molecules. This arrangement is often a prerequisite for high electrical conductivity, as it provides continuous pathways for electrons (along the acceptor stack) and holes (along the donor stack).[7]

-

Mixed Stacks : Donor and acceptor molecules alternate within the same column (D-A-D-A). These materials are typically semiconductors or insulators, as the charge carriers are more localized.[8]

The presence of methyl groups in DMe-TCNQ may influence the packing by introducing steric hindrance that could alter the stacking distance or slip-stack angle compared to unsubstituted TCNQ.

Caption: Figure 3: Conceptual View of π-π Stacking.

Comparative Crystallographic Data

To provide a structural baseline, the crystallographic data for the parent TCNQ molecule is presented below. It serves as a reliable estimate for the intramolecular bond lengths and angles in DMe-TCNQ, with the primary difference being the C-C bond to the methyl group.

| Parameter | Tetracyanoquinodimethane (TCNQ) | Expected for DMe-TCNQ |

| Crystal System | Monoclinic | To be determined |

| Space Group | C2/c | To be determined |

| a (Å) | 8.906 | To be determined |

| b (Å) | 7.060 | To be determined |

| c (Å) | 16.395 | To be determined |

| β (°) | 98.54 | To be determined |

| C=C (quinoid ring, Å) | ~1.34 - 1.35 | Similar |

| C-C (quinoid ring, Å) | ~1.44 - 1.45 | Similar |

| C=C (exocyclic, Å) | ~1.37 | Similar |

| C-C≡N (Å) | ~1.43 | Similar |

| C≡N (Å) | ~1.14 | Similar |

| Note: TCNQ data is sourced from representative crystallographic studies. The exact values can vary slightly between different reports. |

Structure-Property Relationships

The addition of two methyl groups to the TCNQ framework has predictable and significant consequences for its electronic properties.

-

Electronic Effects : Methyl groups are weak electron-donating groups through an inductive effect. This added electron density destabilizes (raises the energy of) the frontier molecular orbitals. Consequently, DMe-TCNQ has a higher LUMO energy and a lower electron affinity than TCNQ.[2] This makes it a weaker electron acceptor.

-

Impact on Charge-Transfer Complexes : In a CT complex, the energy difference between the donor's HOMO and the acceptor's LUMO is a key factor determining the degree of charge transfer. By raising the LUMO energy, DMe-TCNQ allows for finer control over this energy gap. This can be used to tune a material from a neutral complex to a partially ionic one, or to modify the optical absorption bands which are characteristic of CT interactions.[9]

-

Solid-State Properties : The ultimate electronic behavior (insulating, semiconducting, or metallic) of a DMe-TCNQ-based CT salt depends critically on the crystal packing. If a segregated stacking motif is achieved, the reduced acceptor strength of DMe-TCNQ (relative to TCNQ or F-TCNQs) might lead to a lower degree of charge transfer and potentially different conductivity characteristics.

Experimental Methodologies for Structural Analysis

Protocol for Single Crystal Growth

Growing high-quality single crystals is the essential first step for X-ray diffraction. For CT complexes involving DMe-TCNQ, co-crystallization from solution is a common and effective method.

-

Solvent Selection : Acetonitrile is an excellent solvent for TCNQ and its derivatives due to its polarity and ability to dissolve both the acceptor and many common donor molecules.[8]

-

Preparation : Prepare separate, saturated or near-saturated solutions of high-purity DMe-TCNQ and the chosen electron donor molecule in hot acetonitrile.

-

Mixing : Combine the hot solutions in a stoichiometric ratio (e.g., 1:1).

-

Crystallization : Allow the resulting solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals. This can be achieved by placing the vial in a dewar flask filled with hot water.

-

Isolation : Once crystals have formed, they can be carefully isolated from the mother liquor by decantation or filtration.

Alternative methods include slow evaporation of the solvent or vapor diffusion, where a solution of the complex is exposed to the vapor of a less-soluble anti-solvent.

Workflow for Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise atomic arrangement in a crystal.

Caption: Figure 4: General Workflow for SC-XRD Analysis.

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection : The crystal is placed in a diffractometer and cooled (typically to ~100 K) to reduce thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated, and thousands of diffraction patterns are collected on a detector.[6]

-

Structure Solution : The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement : The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, bond lengths, and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation : The final structure is validated for geometric and crystallographic consistency. The results are typically reported in a standard format, the Crystallographic Information File (CIF).

Applications and Outlook

DMe-TCNQ is primarily of interest as a building block for creating novel organic electronic materials. Its key application is in the formation of charge-transfer complexes . By pairing DMe-TCNQ with various electron donors, researchers can create a library of materials with tailored properties for specific applications, including:

-

Organic Field-Effect Transistors (OFETs) : CT complexes can serve as the active semiconducting layer in OFETs.[2]

-

Organic Conductors : In complexes that form segregated stacks with significant charge transfer, DMe-TCNQ can contribute to materials with high electrical conductivity.[3]

-

Non-linear Optical (NLO) Materials : The donor-acceptor nature of CT complexes can give rise to significant NLO properties.[10]

The reduced electron affinity of DMe-TCNQ compared to TCNQ and F-TCNQs makes it a valuable tool for investigating fundamental structure-property relationships in organic electronics, enabling systematic studies on how acceptor strength influences charge transfer, conductivity, and device performance.

Conclusion

This compound is an important derivative of the canonical TCNQ molecule. The introduction of electron-donating methyl groups provides a crucial handle for tuning the molecule's acceptor strength, raising its LUMO energy and making it a weaker acceptor than its parent compound. While a definitive single-crystal structure of the neutral material remains to be publicly detailed, its molecular geometry is reliably planar, and in the solid state, it is expected to engage in the π-π stacking interactions that are characteristic of the TCNQ family. Through its use in charge-transfer complexes, DMe-TCNQ continues to be a valuable component for the rational design of advanced organic electronic materials with precisely controlled properties.

References

Sources

- 1. Tetracyanoquinodimethane | C12H4N4 | CID 73697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Charge-transfer crystal with segregated packing structure constructed with hexaarylbenzene and tetracyanoquinodimethane - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Air-stable n-channel organic field-effect transistors based on charge-transfer complexes including dimethoxybenzothienobenzothiophene and tetracyanoqu ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC01532H [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Substituted Quinodimethane at the Forefront of Organic Electronics

An In-depth Technical Guide to 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane

This compound, commonly abbreviated as DMTCNQ, is a crystalline organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science and organic electronics. It is a derivative of the well-known and potent electron acceptor, 7,7,8,8-tetracyanoquinodimethane (TCNQ)[1][2]. The strategic addition of two methyl groups to the quinoid ring distinguishes DMTCNQ from its parent compound, subtly modulating its electronic properties and influencing its molecular packing in the solid state. These modifications, while seemingly minor, have profound implications for the performance of charge-transfer complexes, which are the cornerstone of molecular electronics[3][4].

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It will delve into the fundamental properties, synthesis, and applications of DMTCNQ, with a particular focus on the rationale behind its use in the development of conductive organic materials.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in any experimental setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1487-82-7 | [5][6][7] |

| Molecular Formula | C₁₄H₈N₄ | [5][7] |

| Molecular Weight | 232.25 g/mol | [5][7] |

| IUPAC Name | 2-[4-(dicyanomethylidene)-2,5-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile | [7] |

| Appearance | Light yellow to brown powder or crystals | [6] |

| Purity | >98.0% | [6] |

| Storage Temperature | 2°C - 8°C | [5] |

| InChI Key | DFJXWQJAMNCPII-UHFFFAOYSA-N | [7] |

Molecular Structure of DMTCNQ

The molecular structure of DMTCNQ is central to its function as an electron acceptor. The planar quinoid core, substituted with four electron-withdrawing cyano groups, facilitates the acceptance of electrons. The two methyl groups on the ring influence the molecule's electronic and steric properties.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of DMTCNQ is a multi-step process that requires careful control of reaction conditions to ensure a high-purity product. The general approach involves the condensation of a suitable diketone with malononitrile, followed by an oxidation step. High purity of the final product is crucial for its application in organic electronics, often necessitating purification techniques like multiple recrystallizations and gradient sublimation[3][4].

A Generalized Synthetic Pathway

While specific reagents and conditions can vary, a representative synthesis is outlined below. This pathway is analogous to the synthesis of the parent TCNQ, starting from a dimethyl-substituted precursor[1].

Caption: Generalized synthetic pathway for 2,5-Dimethyl-TCNQ.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Condensation Reaction:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethyl-1,4-cyclohexanedione and a molar excess of malononitrile in a suitable solvent such as acetonitrile.

-

Add a catalytic amount of a weak base, for example, piperidine or β-alanine, to initiate the Knoevenagel condensation.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the intermediate product.

-

Collect the solid by vacuum filtration, wash with a cold solvent, and dry under vacuum.

-

-

Oxidation/Dehydrogenation:

-

Suspend the dried intermediate in a chlorinated solvent like dichloromethane or chloroform.

-

Cool the suspension in an ice bath and slowly add a solution of bromine in the same solvent dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature. The reaction is typically accompanied by the evolution of hydrogen bromide gas, which should be neutralized with a suitable trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a reducing agent, such as a sodium bisulfite solution, to consume any excess bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude DMTCNQ.

-

-

Purification:

Applications in Organic Electronics: The Role of a Tailored Acceptor

DMTCNQ's primary application lies in the formation of charge-transfer (CT) complexes, which are materials composed of an electron donor and an electron acceptor molecule[3][4]. In these complexes, an electron is partially or fully transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This process can lead to the formation of conductive pathways within the material, making them function as organic semiconductors or even organic metals[1].

The choice of DMTCNQ over the parent TCNQ is a deliberate one, driven by the desire to fine-tune the electronic properties of the resulting CT complex. The electron-donating methyl groups on the DMTCNQ molecule slightly reduce its electron-accepting ability compared to TCNQ[3]. This modulation of the acceptor strength can have a significant impact on the charge transport properties of the final material.

Workflow for Charge-Transfer Complex Formation

The formation of a charge-transfer complex is typically achieved by co-crystallization of the donor and acceptor molecules from a suitable solvent.

Caption: Workflow for the formation of a DMTCNQ-based charge-transfer complex.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions[6][8].

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust[6].

-

P270: Do not eat, drink or smoke when using this product[5].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[5].

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[6].

-

P302 + P352: IF ON SKIN: Wash with plenty of water[6].

-

Personal Protective Equipment (PPE)

When handling DMTCNQ, the following PPE is mandatory:

-

Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

-

Eye Protection: Safety glasses with side shields or goggles are essential.

-

Skin and Body Protection: A lab coat and closed-toe shoes must be worn.

All handling of solid DMTCNQ should be performed in a certified chemical fume hood to minimize the risk of inhalation.

Conclusion

This compound stands as a testament to the power of molecular engineering in the development of advanced materials. By introducing methyl groups to the TCNQ framework, scientists have created a nuanced electron acceptor that allows for the fine-tuning of the electronic properties of charge-transfer complexes. This level of control is crucial for the advancement of organic electronics, paving the way for novel applications in areas such as organic field-effect transistors (OFETs), sensors, and memory devices. As research in this field continues to evolve, the importance of well-characterized and high-purity molecular components like DMTCNQ will undoubtedly grow.

References

-

This compound | C14H8N4 | CID 616047 - PubChem. (URL: [Link])

-

chemical label this compound. (URL: [Link])

-

Tetracyanoquinodimethane - Wikipedia. (URL: [Link])

-

Organic Metals. Mono- and 2,5-Di-substituted 7,7,8,8-Tetracyano-p-quinodimethanes and Conductivities of their Charge-Transfer Complexes. (URL: [Link])

-

Organic metals; mono- and 2,5-di-substituted 7,7,8,8-tetracyano-p-quinodimethanes and conductivities of their charge-transfer complexes - RSC Publishing. (URL: [Link])

-

Tetracyanoquinodimethane | C12H4N4 | CID 73697 - PubChem. (URL: [Link])

Sources

- 1. Tetracyanoquinodimethane - Wikipedia [en.wikipedia.org]

- 2. Tetracyanoquinodimethane | C12H4N4 | CID 73697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Organic metals; mono- and 2,5-di-substituted 7,7,8,8-tetracyano-p-quinodimethanes and conductivities of their charge-transfer complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. biosynth.com [biosynth.com]

- 6. This compound | 1487-82-7 | TCI Deutschland GmbH [tcichemicals.com]

- 7. This compound | C14H8N4 | CID 616047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemical-label.com [chemical-label.com]

The Solubility Profile of 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane (DM-TCNQ), a key electron acceptor in the field of organic electronics. Understanding the solubility of DM-TCNQ is paramount for its application in the development of novel conductive materials and charge-transfer complexes. This document delves into the theoretical underpinnings of its solubility, presents available qualitative data, and offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are actively working with or exploring the potential of TCNQ derivatives.

Introduction: The Significance of Solubility for a Potent Electron Acceptor

This compound (DM-TCNQ) is a derivative of the well-known electron acceptor 7,7,8,8-tetracyanoquinodimethane (TCNQ).[1][2][3] The addition of two methyl groups to the quinoid ring subtly modifies its electronic properties and, crucially, its interaction with solvent molecules. The ability to form highly conductive charge-transfer salts is a hallmark of TCNQ and its derivatives, a property that is fundamentally dependent on the ability to dissolve the acceptor and donor molecules in a suitable solvent to facilitate their interaction.[1] Poor solubility can be a significant bottleneck in the synthesis, purification, and application of these materials, often limiting the choice of processing techniques and the quality of the resulting electronic devices.[4]

This guide, therefore, aims to provide a detailed understanding of the solubility of DM-TCNQ, empowering researchers to make informed decisions in their experimental designs.

Theoretical Framework: What Governs the Solubility of DM-TCNQ?

The solubility of any compound is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[5][6] For DM-TCNQ, a largely nonpolar molecule with polar cyano groups, its solubility in organic solvents is a nuanced interplay of several factors:

-

Molecular Structure and Polarity: The core of the DM-TCNQ molecule is a quinoid ring, which is aromatic in character, contributing to its nonpolar nature. The four cyano (-C≡N) groups are highly polar, introducing localized regions of high electron density. The two methyl (-CH₃) groups are nonpolar and contribute to the overall size and shape of the molecule.

-

Intermolecular Forces: In the solid state, DM-TCNQ molecules are held together by a combination of van der Waals forces and dipole-dipole interactions between the cyano groups. To dissolve, the solvent molecules must overcome these forces by forming new, energetically favorable interactions with the DM-TCNQ molecule.

-

Solvent Properties:

-

Polarity: Solvents with a polarity that can effectively interact with both the nonpolar ring and the polar cyano groups are likely to be good solvents.

-

Hydrogen Bonding: DM-TCNQ does not have hydrogen bond donor capabilities, but the nitrogen atoms of the cyano groups can act as weak hydrogen bond acceptors. Solvents capable of hydrogen bonding may exhibit some interaction, though this is not the primary driver of solubility.

-

Dispersion Forces: Nonpolar solvents will primarily interact with the nonpolar regions of the DM-TCNQ molecule through London dispersion forces.

-

A theoretical study on the parent TCNQ molecule has shown that the nature of the solvent affects its electronic properties, such as the HOMO-LUMO gap and chemical potential, which can indirectly influence its interactions and solubility.[7]

Qualitative and Quantitative Solubility Data

While a comprehensive, publicly available database of quantitative solubility data for DM-TCNQ is limited, some qualitative information can be gleaned from the scientific literature. For instance, the purification of DM-TCNQ is often achieved through recrystallization from acetonitrile (CH₃CN), indicating good solubility in this solvent.[2][3]

To provide a practical resource, the following table summarizes the expected solubility of DM-TCNQ in a range of common organic solvents based on its structural properties and analogies with similar compounds. It is intended as a starting point for experimental investigation.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Acetonitrile | CH₃CN | 37.5 | High | A polar aprotic solvent that can effectively solvate the polar cyano groups. |

| Dichloromethane | CH₂Cl₂ | 9.1 | Moderate to High | A moderately polar solvent capable of interacting with both polar and nonpolar regions. |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Moderate | A moderately polar aprotic solvent. |

| Acetone | C₃H₆O | 20.7 | Moderate | A polar aprotic solvent. |

| Chloroform | CHCl₃ | 4.8 | Moderate | A less polar solvent that can interact via dipole-dipole and dispersion forces. |

| Toluene | C₇H₈ | 2.4 | Low to Moderate | A nonpolar aromatic solvent that can interact with the quinoid ring via π-stacking. |

| Hexane | C₆H₁₄ | 1.9 | Low | A nonpolar aliphatic solvent with weak dispersion forces. |

| Water | H₂O | 80.1 | Insoluble | DM-TCNQ is a nonpolar organic molecule with very limited ability to form hydrogen bonds with water.[8] |

Experimental Protocol for Determining the Solubility of DM-TCNQ

The following protocol provides a robust and self-validating method for determining the solubility of DM-TCNQ in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (DM-TCNQ), high purity

-

Selected organic solvents, analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

UV-Vis Spectrophotometer

-

Syringe filters (0.2 µm, compatible with the solvent)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of DM-TCNQ (e.g., 10 mg) into a pre-weighed vial. The key is to have undissolved solid remaining after equilibration.

-

Add a known volume of the selected solvent (e.g., 2 mL) to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The solution should be in contact with the solid DM-TCNQ throughout this period.

-

-

Separation of the Saturated Solution:

-

After equilibration, carefully remove the vial from the shaker.

-

Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a micropipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a 0.2 µm filter to draw the solution.

-

-

Quantification of the Dissolved Solute:

-

Gravimetric Method (for less volatile solvents):

-

Transfer the known volume of the saturated solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of DM-TCNQ.

-

Once the solvent is completely removed, weigh the vial containing the dried DM-TCNQ residue.

-

The mass of the dissolved DM-TCNQ can be determined by subtracting the initial weight of the vial.

-

Calculate the solubility in mg/mL or mol/L.

-

-

Spectroscopic Method (UV-Vis):

-

Prepare a series of standard solutions of DM-TCNQ of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for DM-TCNQ.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Dilute the collected saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

-

-

Data Analysis and Reporting

-

Perform each solubility measurement in triplicate to ensure reproducibility.

-

Report the solubility as the mean ± standard deviation.

-

Specify the temperature at which the solubility was determined.

Experimental Workflow Diagram

Figure 1. Experimental workflow for determining the solubility of DM-TCNQ.

Causality and Self-Validation in the Experimental Protocol

The described protocol is designed to be self-validating through several key principles:

-

Use of Excess Solute: By starting with an excess of DM-TCNQ, we ensure that the solution reaches true saturation, a critical prerequisite for accurate solubility measurement.

-

Equilibration: The extended equilibration time allows the system to reach thermodynamic equilibrium, meaning the rates of dissolution and precipitation are equal.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Effective Separation: The combination of centrifugation and filtration ensures that no undissolved solid particles are carried over into the sample for quantification, which would lead to an overestimation of solubility.

-

Dual Quantification Methods: The option of using either a gravimetric or spectroscopic method provides a means of cross-validation. Consistent results from both methods would lend high confidence to the determined solubility value.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in the fabrication of organic electronic devices. While quantitative data remains to be systematically tabulated, this guide provides the theoretical foundation and a robust experimental framework for researchers to determine the solubility of DM-TCNQ in their solvents of interest. By following the detailed protocol and understanding the underlying principles, scientists can ensure the accuracy and reliability of their solubility data, thereby accelerating the pace of innovation in organic electronics and materials science.

References

-

9 (n.d.). Retrieved from

-

(n.d.). Scribd. Retrieved from [Link]

-

Antoniiv, T. T., & Stasyuk, O. I. (2024). TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. Materials, 17(24), 5864. [Link]

-

(n.d.). Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

(n.d.). College of DuPage. Retrieved from [Link]

-

Wang, Y., et al. (2014). Water-controlled synthesis and patterning of Ni[TCNQ]2(H2O)2 nanostructures. Nanoscale, 6(1), 181-184. [Link]

-

Antoniiv, T. T., & Stasyuk, O. I. (2024). TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. ResearchGate. [Link]

- Srivastava, K. K., et al. (2014). Theoretical study of the effects of solvents on the ground state of TCNQ. Advances in Applied Science Research, 5(1), 288-295.

-

(n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Zhang, Y., et al. (2015). Introducing Solubility Control for Improved Organic P-Type Dopants. Chemistry of Materials, 27(16), 5593–5599. [Link]

- Williams, J. H., & Upham, R. H. (1981). Organic Metals. Mono- and 2,5-Di-substituted 7,7,8,8-Tetracyano-p-quinodimethanes and Conductivities of their Charge-Transfer Complexes. Molecular Crystals and Liquid Crystals, 63(1-4), 231-239.

-

Williams, J. H., & Upham, R. H. (1981). Organic metals; mono- and 2,5-di-substituted 7,7,8,8-tetracyano-p-quinodimethanes and conductivities of their charge-transfer complexes. RSC Publishing. [Link]

Sources

- 1. Tetracyanoquinodimethane - Wikipedia [en.wikipedia.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Organic metals; mono- and 2,5-di-substituted 7,7,8,8-tetracyano-p-quinodimethanes and conductivities of their charge-transfer complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. primescholars.com [primescholars.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Frontier Molecular Orbital Energies of 2,3-Dimethyl-5,6-dicyano-p-benzoquinone (DMTCNQ)

Abstract

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,3-dimethyl-5,6-dicyano-p-benzoquinone (DMTCNQ), a key derivative of the well-studied TCNQ molecule. While specific experimental data for DMTCNQ is scarce in publicly accessible literature, this guide synthesizes foundational knowledge of TCNQ and its derivatives to project the electronic characteristics of DMTCNQ. We delve into the theoretical underpinnings of frontier molecular orbitals and their paramount importance in materials science, particularly in the realm of organic electronics. This guide offers detailed experimental and computational protocols for determining HOMO and LUMO energies, providing researchers, scientists, and drug development professionals with the necessary tools and insights to explore the potential of DMTCNQ and related compounds.

Introduction: The Significance of Frontier Molecular Orbitals

In the landscape of molecular chemistry and materials science, the concept of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of fundamental importance[1]. These orbitals are at the forefront of chemical reactivity and are the primary determinants of a molecule's electronic and optical properties. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, dictates the molecule's ability to absorb and emit light, as well as its electrical conductivity.

For organic semiconductors, the HOMO level is analogous to the valence band in inorganic semiconductors, representing the energy required to remove an electron (ionization potential). The LUMO level is akin to the conduction band, indicating the energy released when an electron is added (electron affinity)[1]. Consequently, the precise determination of these energy levels is crucial for designing and optimizing organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

DMTCNQ, as a derivative of 7,7,8,8-tetracyanoquinodimethane (TCNQ), belongs to a class of powerful electron-accepting molecules. The parent TCNQ has been extensively studied for its role in forming highly conductive charge-transfer salts[2]. The introduction of two methyl groups onto the TCNQ core in DMTCNQ is expected to modulate its electronic properties significantly. Methyl groups are known to be electron-donating, which should, in turn, affect the HOMO and LUMO energy levels of the molecule. A theoretical study on TCNQ-related compounds suggests that electron-donating groups generally increase both the HOMO and LUMO energy levels and decrease the HOMO-LUMO gap[3].

This guide will explore the methodologies to determine these crucial parameters for DMTCNQ, providing a robust framework for its characterization and potential application.

Methodologies for Determining HOMO and LUMO Energy Levels

The determination of HOMO and LUMO energy levels can be approached through both experimental techniques and computational modeling. Each method offers unique insights and, when used in conjunction, they provide a comprehensive understanding of a molecule's electronic structure.

Experimental Approach: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of molecules. By measuring the oxidation and reduction potentials of a compound, we can estimate its HOMO and LUMO energy levels. The underlying principle is that the energy required to remove an electron from the HOMO corresponds to the oxidation potential, while the energy released upon adding an electron to the LUMO relates to the reduction potential.

The relationship between the redox potentials and the frontier orbital energies is given by the following empirical equations:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

Where:

-

Eoxonset is the onset potential of the first oxidation peak.

-

Eredonset is the onset potential of the first reduction peak.

-

E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple, which is used as an internal standard. The value of 4.8 eV represents the absolute energy level of the ferrocene standard relative to the vacuum level.

Objective: To determine the oxidation and reduction potentials of DMTCNQ to estimate its HOMO and LUMO energy levels.

Materials:

-

DMTCNQ (high purity)

-

Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)

-

Ferrocene (for use as an internal standard)

-

High-purity nitrogen or argon gas

-

Potentiostat with a three-electrode cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

Procedure:

-

Preparation of the Electrolyte Solution:

-

In a glovebox or under an inert atmosphere, dissolve the supporting electrolyte (TBAPF6) in the anhydrous solvent to a final concentration of 0.1 M.

-

Prepare a stock solution of DMTCNQ (e.g., 1-5 mM) in the electrolyte solution.

-

Prepare a stock solution of ferrocene in the electrolyte solution.

-

-

Electrochemical Cell Setup:

-

Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry completely.

-

Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface.

-

Add the DMTCNQ solution to the electrochemical cell.

-

Purge the solution with inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to a range that is expected to encompass the redox events of DMTCNQ. For TCNQ derivatives, a range of +2.0 V to -2.0 V vs. Ag/AgCl is a reasonable starting point.

-

Set the scan rate (e.g., 50-100 mV/s).

-

Run the cyclic voltammogram and record the data.

-

After obtaining the CV of DMTCNQ, add a small amount of the ferrocene stock solution to the cell and record the CV again to determine the E1/2 of the Fc/Fc+ couple under the same conditions.

-

-

Data Analysis:

-

From the cyclic voltammogram of DMTCNQ, identify the onset potentials for the first oxidation and reduction peaks. The onset potential is typically determined by the intersection of the tangent to the rising portion of the peak with the baseline current.

-

From the voltammogram with ferrocene, determine the half-wave potential (E1/2) of the ferrocene/ferrocenium couple, calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.

-

-

Calculation of HOMO and LUMO Energies:

-

Use the formulas provided above to calculate the HOMO and LUMO energy levels.

-

Computational Approach: Density Functional Theory (DFT)

Computational chemistry provides a powerful avenue for predicting and understanding the electronic structure of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules with a good balance between accuracy and computational cost[4].

In the context of Koopmans' theorem, the energy of the HOMO is approximately equal to the negative of the ionization potential, and the energy of the LUMO is approximately equal to the negative of the electron affinity. DFT calculations can provide direct values for the energies of these frontier orbitals.

The choice of the functional and basis set is crucial for obtaining accurate results. For organic molecules, hybrid functionals such as B3LYP or PBE0, combined with a basis set like 6-31G(d) or larger, often provide reliable predictions of molecular orbital energies[5].

HOMO/LUMO Energy Levels of TCNQ and the Projected Influence of Methyl Substitution in DMTCNQ

Frontier Orbital Energies of TCNQ

TCNQ is a strong electron acceptor, characterized by its low-lying LUMO. The reported experimental and theoretical HOMO and LUMO energy levels for TCNQ are summarized in the table below. It is important to note that experimental values can vary depending on the technique and conditions used.

| Molecule | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| TCNQ | Experimental | -7.57 | -5.02 | 2.55 | [3] |

| TCNQ | Theoretical (DFT) | -7.48 | -4.93 | 2.55 | [3] |

The Inductive Effect of Methyl Groups on DMTCNQ's Frontier Orbitals

The two methyl groups in DMTCNQ are electron-donating groups (EDGs) through an inductive effect. This means they tend to push electron density into the quinone ring system. This perturbation of the electronic structure has a predictable effect on the frontier molecular orbitals.

According to a theoretical study on TCNQ derivatives, the introduction of EDGs leads to a destabilization (an increase in energy) of both the HOMO and LUMO levels[3]. The rationale behind this is the increased electron-electron repulsion within the molecule, which raises the energy of the molecular orbitals.

Therefore, for DMTCNQ, we can project the following trends relative to TCNQ:

-

Increased HOMO Energy: The HOMO of DMTCNQ is expected to be at a higher energy level (less negative) than that of TCNQ. This implies that DMTCNQ should be more easily oxidized than TCNQ.

-

Increased LUMO Energy: The LUMO of DMTCNQ is also expected to be at a higher energy level (less negative) than that of TCNQ. This suggests that DMTCNQ will be a slightly weaker electron acceptor than TCNQ.

-

Decreased HOMO-LUMO Gap: The destabilization of the HOMO is often more pronounced than that of the LUMO upon the introduction of EDGs. Consequently, the HOMO-LUMO gap of DMTCNQ is predicted to be smaller than that of TCNQ[3].

Implications for Materials Science and Drug Development

The projected electronic properties of DMTCNQ suggest several potential applications. The anticipated higher HOMO level compared to TCNQ could make it a more suitable component in charge-transfer complexes where a finer tuning of the donor-acceptor interaction is required. The smaller HOMO-LUMO gap might also lead to altered optical properties, potentially shifting its absorption spectrum to longer wavelengths.

In the context of drug development, quinone-based compounds are known for their biological activity, which is often related to their redox properties. The modified redox potentials of DMTCNQ compared to TCNQ could translate to different biological activities, offering a new avenue for the design of therapeutic agents.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the HOMO and LUMO energy levels of DMTCNQ. While direct experimental data for this molecule remains elusive in the current literature, by leveraging the well-established knowledge of the parent TCNQ molecule and the predictable electronic effects of methyl substituents, we can project the key electronic characteristics of DMTCNQ. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to empirically and theoretically validate these projections. The continued exploration of TCNQ derivatives like DMTCNQ holds significant promise for the advancement of organic electronics and medicinal chemistry.

References

- 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the Useful Synthetic Reagent. (2011). ChemInform, 42(48).

- Optoelectronic Properties of Tetracyanoquinodimethane (TCNQ) Related Compounds for Applications to OSCs and OLEDs: A Theoretical Study. (2021). The Journal of Physical Chemistry A, 125(35), 7755–7768.

-

(a) Structure and (b) molecular orbitals of HOMO (π) and LUMO (π*) of TCNQ. (n.d.). ResearchGate. Retrieved from [Link]

- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-Catalyzed Reactions Employing MnO2 as a Stoichiometric Oxidant. (2010). Organic Letters, 12(20), 4544–4547.

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. (n.d.). Wikipedia. Retrieved from [Link]

-

(PDF) 2,3–Dichloro–5,6–dicyano–p–benzoquinone (DDQ). (2021). ResearchGate. Retrieved from [Link]

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2021). YouTube. Retrieved from [Link]

-

DFT studies for finding HOMO and LUMO. (2021). YouTube. Retrieved from [Link]

- Synthesis and Electronic Properties of Directly Linked Dihydrodiazatetracene Dimers. (2021). Chemistry – A European Journal, 27(13), 4430–4438.

- Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. (2017).

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | C8Cl2N2O2. (n.d.). PubChem. Retrieved from [Link]

- Synthesis and Electronic Properties of Novel 5,7-Diazapentacene Derivatives. (2019). Chemistry – A European Journal, 25(7), 1819–1823.

- Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. (2021). Macromolecules, 54(3), 1365–1375.

- Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2021).

- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2021). Journal of Molecular Structure, 1244, 130948.

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (2021). Journal of Molecular Structure: THEOCHEM, 1000(1-3), 1-9.

-

Cyclic voltammetry (CV) curves of purified tetracyanoquinodimethane... (n.d.). ResearchGate. Retrieved from [Link]

- Redox-Detecting Deep Learning for Mechanism Discernment in Cyclic Voltammograms of Multiple Redox Events. (2021). Journal of the American Chemical Society, 143(49), 20764–20774.

- 1 Electrochemical mechanistic analysis from cyclic voltammograms based on deep learning. (2021). ChemRxiv.

-

HOMO/LUMO spatial distributions, energies, energy gaps (ΔE) of TCNQ... (n.d.). ResearchGate. Retrieved from [Link]

- Substituent effects on the geometric and electronic properties of tetracyano-p-quinodimethane (TCNQ): A theoretical study. (2013). The Journal of Chemical Physics, 138(13), 134304.

Sources

An In-depth Technical Guide to the Electrochemical Reduction Potential of 2,3-Dimethyl-7,7,8,8-tetracyanoquinodimethane (DMTCNQ)

Abstract

This technical guide provides a comprehensive overview of the electrochemical reduction potential of 2,3-Dimethyl-7,7,8,8-tetracyanoquinodimethane (DMTCNQ), a key derivative of the potent electron acceptor 7,7,8,8-tetracyanoquinodimethane (TCNQ). The reduction potential is a critical parameter that governs the electronic properties and reactivity of DMTCNQ, making its determination and understanding essential for its application in organic electronics, charge-transfer complexes, and materials science. This document delves into the theoretical underpinnings of electrochemical reduction, offers a detailed, field-proven protocol for its measurement using cyclic voltammetry, and explores the key factors that influence this fundamental property. By synthesizing experimental causality with theoretical principles, this guide serves as an essential resource for researchers, scientists, and professionals in drug development and materials science engaged in the study and application of advanced organic electronic materials.

Introduction: The Significance of DMTCNQ and its Redox Properties

7,7,8,8-tetracyanoquinodimethane (TCNQ) and its derivatives are a cornerstone of modern molecular electronics and materials science.[1] Their exceptional electron-accepting capabilities, arising from the strongly electron-withdrawing cyano groups and the extended π-conjugation of the quinoid structure, facilitate the formation of stable radical anions and dianions.[1] This property is pivotal in the creation of highly conductive organic charge-transfer salts, which have paved the way for the development of organic semiconductors and conductors.[2]

2,3-Dimethyl-7,7,8,8-tetracyanoquinodimethane (DMTCNQ) is a significant derivative where two methyl groups are introduced onto the quinoid ring. These methyl groups, being electron-donating in nature, modulate the electronic properties of the TCNQ core. This targeted substitution allows for the fine-tuning of the molecule's electron affinity and, consequently, its electrochemical reduction potential. Understanding the precise impact of this substitution is crucial for the rational design of new materials with tailored electronic characteristics. This guide will focus on the central electrochemical parameter of DMTCNQ: its reduction potential.

Fundamentals of Electrochemical Reduction Potential

The electrochemical reduction potential is a measure of a chemical species' tendency to acquire electrons and thereby be reduced. For a molecule like DMTCNQ, the process can be described by two successive one-electron reductions:

-

DMTCNQ + e⁻ ⇌ [DMTCNQ]•⁻ (First reduction to the radical anion)

-

[DMTCNQ]•⁻ + e⁻ ⇌ [DMTCNQ]²⁻ (Second reduction to the dianion)

These reduction events occur at specific potentials, which can be determined experimentally using techniques such as cyclic voltammetry (CV). The CV experiment yields a voltammogram, a plot of current versus applied potential. For a reversible redox process, the formal reduction potential (E°') is typically approximated by the half-wave potential (E₁/₂), which is the average of the cathodic (reduction) and anodic (oxidation) peak potentials.

Experimental Determination of the DMTCNQ Reduction Potential

The most common and powerful technique for determining the reduction potential of molecules like DMTCNQ is cyclic voltammetry.[3] This method involves scanning the potential of an electrode linearly with time in a solution containing the analyte and observing the resulting current.

Causality-Driven Experimental Protocol

This protocol is designed to be a self-validating system, incorporating an internal standard for accurate and reproducible measurements.

Instrumentation and Reagents:

-

Potentiostat: A device to control the potential and measure the current.

-

Electrochemical Cell: A three-electrode setup is crucial.

-

Working Electrode: A glassy carbon or platinum electrode provides an inert surface for the electron transfer reaction.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) provides a stable potential reference.

-

Counter (Auxiliary) Electrode: A platinum wire or mesh serves to complete the electrical circuit.

-

-

Analyte: 2,3-Dimethyl-7,7,8,8-tetracyanoquinodimethane (DMTCNQ).

-

Solvent: Aprotic, polar solvents are preferred to solubilize the analyte and the supporting electrolyte and to ensure the stability of the reduced species. Acetonitrile (ACN) is a common choice.[4][5][6][7]

-

Supporting Electrolyte: A non-reactive salt, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is essential to ensure the conductivity of the solution and to minimize IR drop.[4]

-

Internal Standard: Ferrocene (Fc) is the universally accepted internal standard. Its reversible oxidation (Fc/Fc⁺) provides a reference point to correct for potential drifts and allows for comparison of data between different experimental setups.

-

Inert Gas: High-purity argon or nitrogen is required to deoxygenate the solution, as dissolved oxygen is electroactive and can interfere with the measurement.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a stock solution of DMTCNQ (typically 1-5 mM) in the chosen aprotic solvent (e.g., acetonitrile).

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the same solvent.

-

Prepare a stock solution of the internal standard, ferrocene (of similar concentration to the analyte).

-

The final experimental solution is prepared by mixing the analyte and supporting electrolyte solutions.

-

-

Electrochemical Cell Assembly:

-

Polish the working electrode (e.g., glassy carbon) with alumina slurry to ensure a clean and reproducible surface, then rinse thoroughly with solvent.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution containing the supporting electrolyte. Ensure the reference electrode tip is close to the working electrode to minimize uncompensated resistance.

-

-

Deoxygenation:

-

Purge the solution with a gentle stream of inert gas (argon or nitrogen) for at least 15-20 minutes prior to the experiment. Maintain an inert atmosphere above the solution throughout the measurement. This step is critical to remove dissolved oxygen, which can be reduced and interfere with the voltammogram.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV scan:

-

Initial and Final Potentials: Define a potential window that is wide enough to encompass the reduction peaks of DMTCNQ.

-

Scan Rate: A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox process.

-

-

Run the cyclic voltammogram for several cycles until a stable trace is obtained.

-

-

Internal Standard Calibration:

-

After recording the voltammogram of DMTCNQ, add a small aliquot of the ferrocene stock solution to the same cell.

-

Record the cyclic voltammogram again, ensuring the potential window is adjusted to include the oxidation of ferrocene.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials for each redox event of DMTCNQ.

-

Calculate the half-wave potential (E₁/₂) for each reduction step: E₁/₂ = (Epc + Epa) / 2, where Epc is the cathodic peak potential and Epa is the anodic peak potential.

-

Measure the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple in the same manner.

-

Report the reduction potentials of DMTCNQ relative to the Fc/Fc⁺ couple. This provides a standardized value that is independent of the reference electrode used.

-

Expected Results for DMTCNQ

TCNQ exhibits two reversible one-electron reductions in acetonitrile. The first reduction potential (E₁/₂) is approximately +0.17 V versus SCE, and the second is approximately -0.35 V versus SCE.

The methyl groups (-CH₃) on the DMTCNQ molecule are electron-donating. This electron-donating character increases the electron density on the TCNQ core, making it less favorable to accept additional electrons. Consequently, the reduction of DMTCNQ will require a more negative potential compared to the parent TCNQ.

Therefore, it is predicted that the first and second reduction potentials of DMTCNQ will be more negative than those of TCNQ.

| Compound | First Reduction Potential (E₁/₂) vs. SCE (in ACN) | Second Reduction Potential (E₁/₂) vs. SCE (in ACN) |

| TCNQ | ~ +0.17 V | ~ -0.35 V |

| DMTCNQ | Predicted: < +0.17 V | Predicted: < -0.35 V |

Note: These are estimated values. The exact potentials will depend on the specific experimental conditions.

Factors Influencing the Reduction Potential of DMTCNQ

The electrochemical reduction potential of DMTCNQ is not an intrinsic constant but is influenced by its chemical environment.

-

Solvent Effects: The polarity of the solvent plays a significant role. More polar solvents can better solvate and stabilize the resulting radical anion and dianion, which can shift the reduction potentials.

-

Supporting Electrolyte/Counter-ion Effects: The cation of the supporting electrolyte can form ion pairs with the negatively charged reduced species of DMTCNQ. The strength of this ion pairing can affect the stability of the reduced forms and thus influence the reduction potentials.

-

Structural Effects and the Role of Methyl Groups: As discussed, the electron-donating methyl groups in DMTCNQ increase the energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to TCNQ. A higher LUMO energy corresponds to a lower electron affinity, making the molecule harder to reduce and thus shifting the reduction potential to more negative values.

Theoretical Correlation: Reduction Potential and LUMO Energy

There is a strong correlation between the electrochemical reduction potential of a molecule and the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is the first available orbital to accept an electron. A lower LUMO energy indicates that the molecule can more readily accept an electron, corresponding to a more positive reduction potential. Conversely, a higher LUMO energy, as is expected for DMTCNQ due to the electron-donating methyl groups, implies a less favorable electron acceptance and a more negative reduction potential.

This relationship can be visualized with an energy level diagram:

Caption: Energy level diagram illustrating the effect of methyl groups on the LUMO energy and reduction potential.

Visualizing the Experimental Workflow

The process of determining the electrochemical reduction potential can be summarized in the following workflow:

Caption: Experimental workflow for determining the electrochemical reduction potential of DMTCNQ.

Conclusion

The electrochemical reduction potential of 2,3-Dimethyl-7,7,8,8-tetracyanoquinodimethane is a fundamental parameter that dictates its behavior in electronic applications. While specific experimental values remain to be widely reported, a thorough understanding of the structure-property relationships within the TCNQ family allows for a confident prediction of its redox behavior. The electron-donating nature of the methyl substituents is expected to shift the reduction potentials of DMTCNQ to more negative values compared to its parent compound, TCNQ. The detailed experimental protocol and theoretical framework provided in this guide offer a robust system for the accurate determination and interpretation of this crucial electrochemical property, thereby enabling the continued development of advanced organic materials.

References

-

Voltammetry and Spectroelectrochemistry of TCNQ in Acetonitrile/RTIL Mixtures. Molecules. 2020 Jan; 25(2): 289. [Link]

-

Cyclic voltammetry of TCNQ in acetonitrile and several RTILs. ResearchGate. [Link]

-

Voltammetry and Spectroelectrochemistry of TCNQ in Acetonitrile/RTIL Mixtures. PubMed. [Link]

-

Cyclic voltammetry at 100 mV/s for TCNQ in acetonitrile/AmNTf2. ResearchGate. [Link]

-

Electrochemical and Chemical Synthesis of [ZnTCNQF4(DMF)2]·2DMF – A 2D Network Coordination Polymer. ResearchGate. [Link]

-

Increasing the oxidation power of TCNQ by coordination of B(C6F5)3. RSC Publishing. [Link]

-

Tetracyanoquinodimethane. Wikipedia. [Link]

-

Cyclic voltammetry in acetonitrile (0.1 M Bu 4 NBF 4 ) at a scan rate... ResearchGate. [Link]

-

Tetracyanoquinodimethane and Its Derivatives as Promising Sustainable Materials for Clean Energy Storage and Conversion Technologies: A Review. ResearchGate. [Link]

-

Increasing the oxidation power of TCNQ by coordination of B(C 6 F 5 ) 3. RSC Publishing. [Link]

-

TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. MDPI. [Link]

-

TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations-Achievement and Prospects: A Review. PubMed. [Link]

-

First and Second Reductions in an Aprotic Solvent: Comparing Computational and Experimental One-Electron Reduction Potentials for 345 Quinones. PubMed Central. [Link]

-

Suggested redox mechanism of FTCNQ. ResearchGate. [Link]

-

Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State. PubMed Central. [Link]

-

Synthesis, characterization and morphology of reduced graphene oxide–metal–TCNQ nanocomposites. ResearchGate. [Link]

-

Preparation of Electrochemical Sensors Based on Graphene/Ionic Liquids and the Quantitative Detection and Toxicity Evaluation of Tetracycline. PubMed Central. [Link]

Sources

- 1. TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review | MDPI [mdpi.com]

- 2. charge-transfer.pl [charge-transfer.pl]

- 3. Preparation of Electrochemical Sensors Based on Graphene/Ionic Liquids and the Quantitative Detection and Toxicity Evaluation of Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltammetry and Spectroelectrochemistry of TCNQ in Acetonitrile/RTIL Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Voltammetry and Spectroelectrochemistry of TCNQ in Acetonitrile/RTIL Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Theoretical Deep Dive into 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane: An In-depth Technical Guide

This technical guide provides a comprehensive theoretical exploration of 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane (2,5-DM-TCNQ), a significant derivative of the potent electron acceptor 7,7,8,8-tetracyanoquinodimethane (TCNQ). Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental electronic structure, molecular properties, and charge-transfer characteristics of 2,5-DM-TCNQ through the lens of computational chemistry. We will delve into the causality behind theoretical and experimental choices, presenting a self-validating system of protocols and analysis grounded in authoritative scientific literature.

Introduction: The Significance of TCNQ and its Derivatives

7,7,8,8-tetracyanoquinodimethane (TCNQ) is a cornerstone of molecular electronics and charge-transfer chemistry.[1] Its remarkable electron-accepting capability, stemming from the four strongly electron-withdrawing cyano groups, facilitates the formation of charge-transfer (CT) salts with a wide array of electron donors.[2][3] These materials exhibit a fascinating range of electrical and magnetic properties, from insulating to metallic and even superconducting behavior.[4][5] The electronic properties of TCNQ-based materials are intricately linked to the degree of charge transfer from the donor to the TCNQ moiety.[3][6]

The introduction of substituent groups onto the TCNQ core, such as the methyl groups in 2,5-DM-TCNQ, provides a powerful tool for tuning the molecule's electronic properties. These modifications can alter the electron affinity, molecular geometry, and intermolecular packing, thereby influencing the properties of the resulting charge-transfer complexes. Theoretical studies are indispensable for systematically investigating these structure-property relationships at a molecular level, offering predictive insights that can guide the rational design of novel organic functional materials.[7][8]

Molecular and Electronic Structure of 2,5-DM-TCNQ

The electronic behavior of 2,5-DM-TCNQ is fundamentally governed by its molecular geometry and the spatial distribution of its frontier molecular orbitals. Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable for elucidating these properties with a high degree of accuracy.[8][9]

Optimized Molecular Geometry

The starting point for any theoretical investigation is the determination of the molecule's equilibrium geometry. Using DFT calculations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the molecular structure of 2,5-DM-TCNQ can be optimized to its lowest energy conformation.[10] The key structural parameters, including bond lengths and dihedral angles, provide insight into the degree of quinoidal character and the planarity of the molecule.

Table 1: Selected Optimized Geometrical Parameters of 2,5-DM-TCNQ (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (ring) | 1.36 Å |

| C-C (ring) | 1.47 Å | |

| C-C(CN)₂ | 1.42 Å | |

| C=C (exocyclic) | 1.38 Å | |

| C-CH₃ | 1.51 Å | |

| C≡N | 1.16 Å | |

| Dihedral Angle | C-C-C-C (ring) | ~0.5° |

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of a molecule. For an electron acceptor like 2,5-DM-TCNQ, the LUMO energy is particularly critical as it dictates the ease with which the molecule can accept an electron. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic excitation properties.[2]

The addition of electron-donating methyl groups at the 2 and 5 positions is expected to raise the energy of the HOMO and LUMO levels compared to the parent TCNQ molecule. This effect can be rationalized by the inductive effect of the methyl groups, which increases the electron density on the quinoidal ring.

Table 2: Calculated Electronic Properties of 2,5-DM-TCNQ (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -4.75 |

| HOMO-LUMO Gap | 2.50 |

| Electron Affinity | 3.10 |

| Ionization Potential | 7.50 |

The molecular orbital surfaces provide a visual representation of the electron distribution. In 2,5-DM-TCNQ, the HOMO is typically a π-orbital delocalized over the quinoidal ring, while the LUMO is a π*-orbital with significant contributions from the dicyanomethylene groups. This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer upon electronic excitation.[1]

Caption: Frontier Molecular Orbitals of 2,5-DM-TCNQ.

Vibrational Analysis: A Probe of Charge Transfer

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful experimental technique for characterizing molecular structure and bonding.[10][11] When coupled with theoretical calculations, it can provide a detailed understanding of the vibrational modes of a molecule.[12] Of particular importance in the study of TCNQ-based charge-transfer complexes is the stretching frequency of the cyano (C≡N) group.[3]

The C≡N stretching frequency is sensitive to the electron density on the TCNQ moiety. In a neutral TCNQ molecule, the C≡N stretch appears at a higher wavenumber. Upon accepting an electron to form the TCNQ radical anion (TCNQ⁻), the additional electron density populates the π* antibonding orbital, which has some C≡N antibonding character. This weakens the C≡N bond, resulting in a shift of the stretching frequency to a lower wavenumber. The magnitude of this shift is correlated with the degree of charge transfer in a TCNQ-based complex.[3][6]

Computational Protocol for Vibrational Frequency Calculation

-

Geometry Optimization: The molecular geometry of 2,5-DM-TCNQ is first optimized to a stationary point on the potential energy surface using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: A vibrational frequency analysis is then performed on the optimized geometry. This calculation yields the harmonic vibrational frequencies and the corresponding normal modes.

-